molecular formula C11H7BrO2S B13853851 4-Bromo-5-phenylthiophene-2-carboxylic acid

4-Bromo-5-phenylthiophene-2-carboxylic acid

Cat. No.: B13853851
M. Wt: 283.14 g/mol
InChI Key: CGNSNCVLLKSEMF-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylthiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7BrO2S and a molecular weight of 283.14 g/mol . This compound belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiophene-2-carboxylic acid typically involves the bromination of 5-phenylthiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Bromo-5-phenylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Bromo-4-phenylthiophene-2-carboxylic acid
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Comparison: 4-Bromo-5-phenylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

4-bromo-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C11H7BrO2S/c12-8-6-9(11(13)14)15-10(8)7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

CGNSNCVLLKSEMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)Br

Origin of Product

United States

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